molecular formula C14H19BrFNO B8166723 1-(3-(4-Bromo-2-fluorophenoxy)propyl)piperidine

1-(3-(4-Bromo-2-fluorophenoxy)propyl)piperidine

Cat. No.: B8166723
M. Wt: 316.21 g/mol
InChI Key: SFRWPOYAPHEBCM-UHFFFAOYSA-N
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Description

1-(3-(4-Bromo-2-fluorophenoxy)propyl)piperidine is a chemical compound with the molecular formula C13H17BrFNO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Bromo-2-fluorophenoxy)propyl)piperidine typically involves the reaction of 4-bromo-2-fluorophenol with 3-chloropropylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the alkyl halide to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Bromo-2-fluorophenoxy)propyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(3-(4-Bromo-2-fluorophenoxy)propyl)piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(4-Bromo-2-fluorophenoxy)propyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromo-2-fluorophenoxy)piperidine: A closely related compound with similar structural features.

    4-Bromo-2-fluorophenol: A precursor in the synthesis of 1-(3-(4-Bromo-2-fluorophenoxy)propyl)piperidine.

    3-Chloropropylpiperidine: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and fluorine atoms in the phenoxy group, along with the piperidine moiety, makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[3-(4-bromo-2-fluorophenoxy)propyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrFNO/c15-12-5-6-14(13(16)11-12)18-10-4-9-17-7-2-1-3-8-17/h5-6,11H,1-4,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRWPOYAPHEBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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